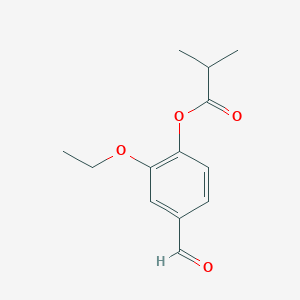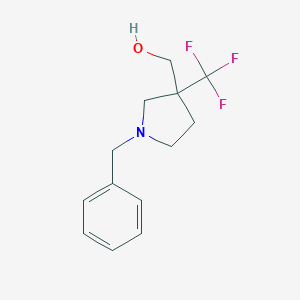
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol, also known as BTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has shown promise in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood, but it is believed to act as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is involved in the regulation of neuronal excitability and is a target for various drugs used to treat anxiety and epilepsy.
Efectos Bioquímicos Y Fisiológicos
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have both stimulatory and inhibitory effects on the GABA-A receptor, depending on the specific subunit composition of the receptor. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.
Direcciones Futuras
There are several future directions for research involving (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further investigation into its mechanism of action and its effects on different subtypes of the GABA-A receptor could lead to the development of more selective drugs with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol could provide valuable information for its potential clinical use.
Propiedades
Número CAS |
186203-15-6 |
|---|---|
Nombre del producto |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol |
Fórmula molecular |
C13H16F3NO |
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
[1-benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,18H,6-10H2 |
Clave InChI |
JFGJABRNVYTSPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
Sinónimos |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-yl)-methanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

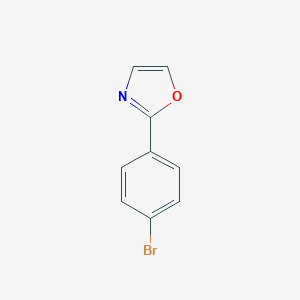

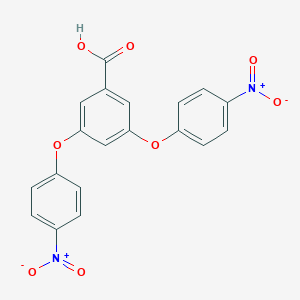
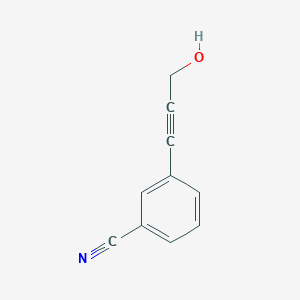
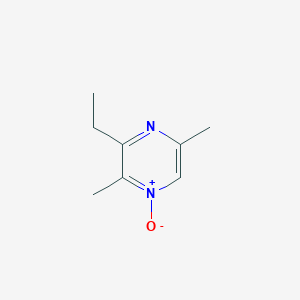
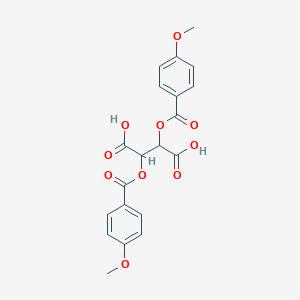
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
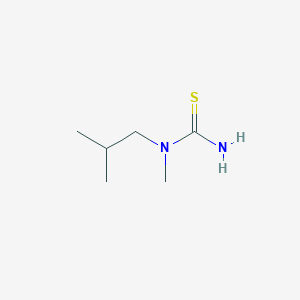
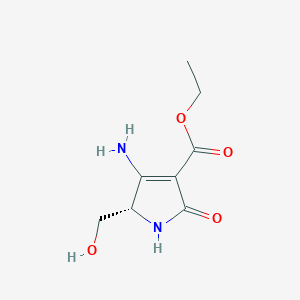
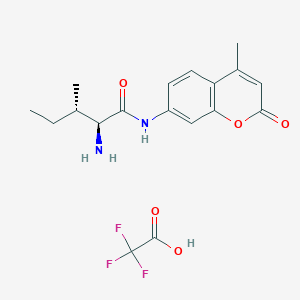
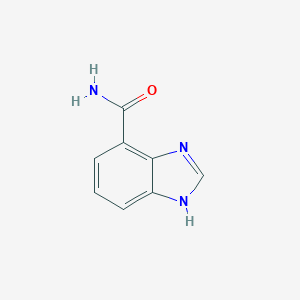

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
